5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
“3-Aminopropyl” compounds are aminosilanes frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Synthesis Analysis
“3-Aminopropyl” compounds have been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .
Molecular Structure Analysis
The molecular structure of “3-Aminopropyl” compounds can be represented as H2N(CH2)3Si(OCH3)3 .
Chemical Reactions Analysis
“3-Aminopropyl” compounds are used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Physical And Chemical Properties Analysis
The physical and mechanical properties of pure polyurethane and the composite type (nano, micro, and hybrid) fabricated with the drop casting method were examined in a study . “3-Aminopropyl” triethoxysilane was applied as a functionalized agent .
Scientific Research Applications
Synthesis and Computational Study : Erdogan (2018) discusses the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives, including the use of ultrasound to increase the efficiency of reactions. This study also includes computational analysis using density functional theory (DFT) to compare experimental and computational data for these molecules (Erdogan, 2018).
Polyurethane Synthesis and Dielectric Behavior : Oprea et al. (2021) synthesized new polyurethanes derived from 5-amino-1,3,4-thiadiazole-2-thiol, demonstrating improved thermal resistance, mechanical strength, and dielectric properties, which may have biomedical applications (Oprea, Potolinca, & Oprea, 2021).
Antiproliferative and Antimicrobial Properties : Gür et al. (2020) explored Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, investigating their DNA protective ability, antimicrobial activity, and cytotoxicity against cancer cell lines. This study suggests potential applications in chemotherapy and antimicrobial treatments (Gür et al., 2020).
Carbonic Anhydrase Activation : Supuran et al. (1996) studied derivatives of 2-amino-5-(3-aminopropyl)-1,3,4-thiadiazole for their ability to activate carbonic anhydrase, an enzyme important in many physiological processes (Supuran et al., 1996).
DNA Interactions : Shivakumara and Krishna (2021) synthesized and characterized 5-[substituted]-1, 3, 4-thiadiazol-2-amines, examining their interactions with DNA. They found that these compounds bind to DNA via groove binding, which is relevant for therapeutic drug development (Shivakumara & Krishna, 2021).
Solid-Phase Synthesis for Drug Properties : Yang et al. (2016) reported on the solid-phase synthesis of 1,3,4-thiadiazole derivatives, which showed diverse biological properties and potential for oral drug development (Yang, Choe, & Gong, 2016).
Safety And Hazards
properties
IUPAC Name |
5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c6-3-1-2-4-8-9-5(7)10-4/h1-3,6H2,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIXDKZVUOGAJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NN=C(S1)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine |
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